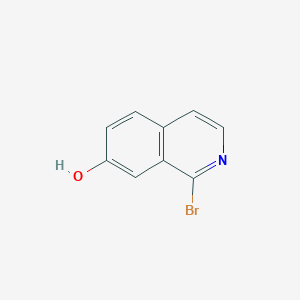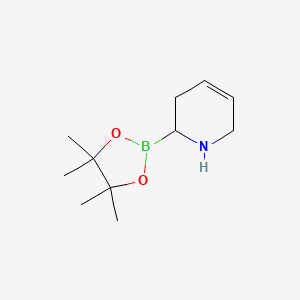![molecular formula C9H14N2OS B13515207 [(Oxolan-3-yl)methyl][(1,3-thiazol-2-yl)methyl]amine](/img/structure/B13515207.png)
[(Oxolan-3-yl)methyl][(1,3-thiazol-2-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Oxolan-3-yl)methyl][(1,3-thiazol-2-yl)methyl]amine is a chemical compound with the molecular formula C9H14N2OS and a molecular weight of 198.29 g/mol . This compound is characterized by the presence of an oxolane (tetrahydrofuran) ring and a thiazole ring, which are connected via a methylamine linker. The compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Oxolan-3-yl)methyl][(1,3-thiazol-2-yl)methyl]amine typically involves the reaction of oxolane derivatives with thiazole derivatives under specific conditions. One common method involves the use of N-[(tetrahydro-3-furanyl)methyl]-2-thiazolemethanamine as a starting material . The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
[(Oxolan-3-yl)methyl][(1,3-thiazol-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like DMF or DMSO.
Major Products Formed
Oxidation: Oxidized derivatives of the oxolane and thiazole rings.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Substituted thiazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
[(Oxolan-3-yl)methyl][(1,3-thiazol-2-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [(Oxolan-3-yl)methyl][(1,3-thiazol-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Thiazole Derivatives: Compounds such as sulfathiazole, ritonavir, and abafungin share the thiazole ring structure and exhibit similar biological activities.
Oxolane Derivatives: Compounds like tetrahydrofuran and its derivatives are structurally similar due to the presence of the oxolane ring.
Uniqueness
[(Oxolan-3-yl)methyl][(1,3-thiazol-2-yl)methyl]amine is unique due to the combination of the oxolane and thiazole rings, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H14N2OS |
|---|---|
Peso molecular |
198.29 g/mol |
Nombre IUPAC |
1-(oxolan-3-yl)-N-(1,3-thiazol-2-ylmethyl)methanamine |
InChI |
InChI=1S/C9H14N2OS/c1-3-12-7-8(1)5-10-6-9-11-2-4-13-9/h2,4,8,10H,1,3,5-7H2 |
Clave InChI |
QCBFNSRVKRGSEQ-UHFFFAOYSA-N |
SMILES canónico |
C1COCC1CNCC2=NC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Imidazo[1,2-a]pyridine-3-propanol](/img/structure/B13515130.png)
![[4-(Fluoromethyl)oxan-4-yl]methanesulfonyl chloride](/img/structure/B13515131.png)


![rac-[(1R,3R)-3-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethylcyclopropyl]methanol, trans](/img/structure/B13515138.png)
![4-amino-1,7-dimethyl-1H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione](/img/structure/B13515149.png)
![1-Iodoimidazo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13515153.png)

![2-[3-(Aminomethyl)oxolan-3-yl]acetic acid](/img/structure/B13515171.png)

![5-Azaspiro[3.4]octan-7-one hydrochloride](/img/structure/B13515186.png)


